molecular formula C13H18N2O3 B13915822 Tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Cat. No.: B13915822
M. Wt: 250.29 g/mol
InChI Key: WRWILSQMKZYBFI-UHFFFAOYSA-N
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Description

Tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate typically involves multi-step organic reactions. Common starting materials may include naphthyridine derivatives and tert-butyl esters. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the naphthyridine ring.

    Substitution: Replacement of functional groups on the naphthyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate may be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, it may be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, it may be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of Tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate include other naphthyridine derivatives, such as:

  • 5-hydroxy-1,7-naphthyridine
  • 5,8-dihydro-1,7-naphthyridine
  • Tert-butyl 1,7-naphthyridine-7-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl 5-hydroxy-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-10-9(11(16)8-15)5-4-6-14-10/h4-6,11,16H,7-8H2,1-3H3

InChI Key

WRWILSQMKZYBFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C(C1)N=CC=C2)O

Origin of Product

United States

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